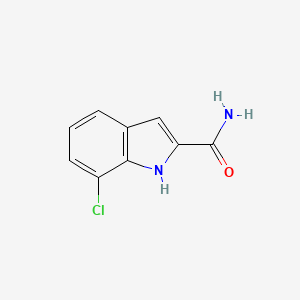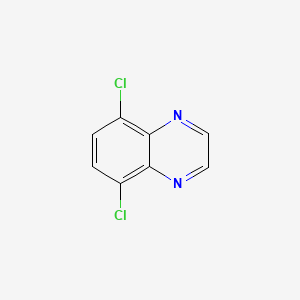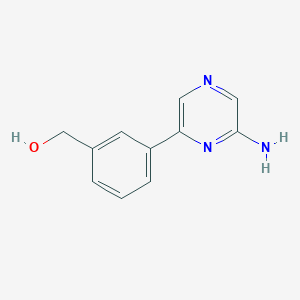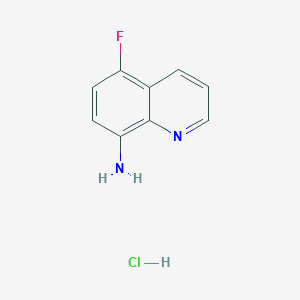
5-(Bromomethyl)-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-fluoroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromomethyl group and a fluorine atom attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-fluoroaniline typically involves the bromination of 2-fluoroaniline followed by the introduction of a bromomethyl group. One common method is the electrophilic aromatic substitution reaction where 2-fluoroaniline is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems also minimizes human error and ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways.
Biology: The compound is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-2-fluoroaniline
- 5-(Iodomethyl)-2-fluoroaniline
- 5-(Methyl)-2-fluoroaniline
Uniqueness
Compared to its analogs, 5-(Bromomethyl)-2-fluoroaniline exhibits unique reactivity due to the presence of the bromomethyl group. Bromine is a better leaving group than chlorine or iodine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the fluorine atom imparts distinct electronic properties, influencing the compound’s overall reactivity and stability.
Propiedades
Fórmula molecular |
C7H7BrFN |
|---|---|
Peso molecular |
204.04 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-fluoroaniline |
InChI |
InChI=1S/C7H7BrFN/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,10H2 |
Clave InChI |
AWBGJHMDRBPETC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)
![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)








